molecular formula C100H159N31O24 B561563 Bombinakinin M

Bombinakinin M

Cat. No.: B561563
M. Wt: 2179.5 g/mol
InChI Key: ZEEWOWMYALYVCG-UOGIEMGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bombinakinin M can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation . The synthesis is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of peptide bonds.

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a stable, solid form .

Chemical Reactions Analysis

Types of Reactions: Bombinakinin M primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the fully synthesized and purified this compound peptide.

Scientific Research Applications

Bombinakinin M has several applications in scientific research:

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C100H159N31O24/c1-5-57(4)80(126-84(141)62(29-13-15-39-102)119-90(147)73-35-21-44-128(73)94(151)69(48-56(2)3)124-81(138)60(103)51-79(136)137)92(149)123-68(52-76(104)133)87(144)118-63(30-16-40-111-98(105)106)83(140)117-61(28-12-14-38-101)82(139)115-54-78(135)127-43-19-34-72(127)89(146)120-64(31-17-41-112-99(107)108)93(150)131-47-23-37-75(131)96(153)130-46-20-33-71(130)88(145)114-53-77(134)116-66(49-58-24-8-6-9-25-58)85(142)125-70(55-132)95(152)129-45-22-36-74(129)91(148)122-67(50-59-26-10-7-11-27-59)86(143)121-65(97(154)155)32-18-42-113-100(109)110/h6-11,24-27,56-57,60-75,80,132H,5,12-23,28-55,101-103H2,1-4H3,(H2,104,133)(H,114,145)(H,115,139)(H,116,134)(H,117,140)(H,118,144)(H,119,147)(H,120,146)(H,121,143)(H,122,148)(H,123,149)(H,124,138)(H,125,142)(H,126,141)(H,136,137)(H,154,155)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEWOWMYALYVCG-UOGIEMGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H159N31O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2179.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the biological origin of Bombinakinin M and how is it produced?

A1: this compound is a novel bradykinin-related peptide discovered in the skin secretions of the Chinese red belly toad, Bombina maxima []. Unlike mammalian bradykinin, which is produced from a single precursor protein, this compound is generated from a unique precursor containing six identical copies of a 28-amino-acid peptide unit []. This precursor is cleaved at specific sites to release the mature this compound peptide. This unique biosynthesis pathway suggests a distinct evolutionary path for amphibian skin peptides compared to mammalian systems.

Q2: What is the primary structure of this compound and how does it relate to other known peptides?

A2: The amino acid sequence of this compound is DLPKINRKGPRPPGFSPFR []. This sequence represents an N-terminally extended bradykinin structure. The presence of six identical copies of this compound within its precursor protein is also a notable feature []. This unusual structure suggests a potentially unique mechanism of action and biological function compared to other known bradykinin-related peptides.

Q3: Have any studies explored the potential biological activities of this compound fragments?

A3: Yes, research has indicated that fragments of this compound, found in the skin secretions of Bombina maxima stimulated with lipopolysaccharide (LPS), exhibit LPS-neutralizing activity []. This finding suggests that this compound, or its derived fragments, might play a role in the toad's innate immune response to bacterial infection.

Q4: Are there any known antagonists of this compound?

A4: Research focusing on the cloning of bradykinin precursor cDNAs from the skin of Bombina maxima has revealed the existence of potential this compound antagonists []. This discovery opens up interesting avenues for further research into the specific functions and interactions of this compound within biological systems.

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